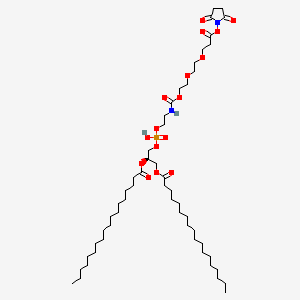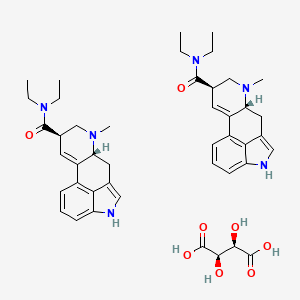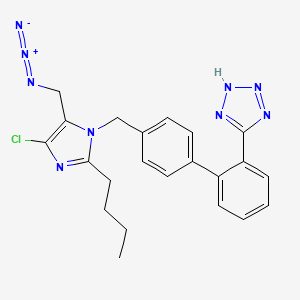
Adb-inaca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADB-INACA, also known as N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide, is classified as a synthetic cannabinoid. Synthetic cannabinoids are designed to mimic the psychoactive effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis. This compound is suspected to be a precursor to other synthetic cannabinoids like ADB-BINACA (ADB-BUTINACA) and is expected to have low overall potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADB-INACA involves the reaction of 1H-indazole-3-carboxylic acid with 1-amino-2,2-dimethylpropane-1,3-diol under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory settings, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
ADB-INACA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the indazole ring or the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
ADB-INACA is primarily used as an analytical reference standard in forensic and toxicological research. It serves as a precursor in the synthesis of other synthetic cannabinoids, including ADB-FUBINACA and MAB-CHMINACA . The compound is also used in studies to understand the metabolism and pharmacokinetics of synthetic cannabinoids, as well as their effects on the endocannabinoid system .
Mechanism of Action
The mechanism of action of ADB-INACA involves its interaction with cannabinoid receptors 1 and 2 (CB1 and CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. This compound acts as an agonist at these receptors, mimicking the effects of THC and other cannabinoids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ADB-INACA include:
- ADB-PINACA
- 5-fluoro ADB-PINACA
- ADB-BINACA (ADB-BUTINACA)
- MDMB-5’Br-INACA
Uniqueness
This compound is unique due to its specific chemical structure, which includes a carbamoyl group and an indazole ring. This structure differentiates it from other synthetic cannabinoids and influences its potency and metabolic profile .
Conclusion
This compound is a synthetic cannabinoid with significant applications in forensic and toxicological research Its unique chemical structure and interactions with cannabinoid receptors make it a valuable compound for studying the effects and metabolism of synthetic cannabinoids
Properties
CAS No. |
1887742-42-8 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)11(12(15)19)16-13(20)10-8-6-4-5-7-9(8)17-18-10/h4-7,11H,1-3H3,(H2,15,19)(H,16,20)(H,17,18)/t11-/m1/s1 |
InChI Key |
UFECWXZSRFBSHC-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NNC2=CC=CC=C21 |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2,4-Dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830544.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,4aS,4bS,6aS,7R,12aR)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830551.png)

![6-[[(4S,6aR,6bS,8aS,14bR)-8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B10830563.png)
![[(3S,6S)-6-[(2S,4S,5R)-2-[2-[4-[(2S,3R,5R)-3,4-dihydroxy-5-[(2S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830567.png)

![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B10830579.png)


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830589.png)


![4-({methyl[(1R)-1-(naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B10830627.png)
